molecular formula C20H23BrN2O6S B3942678 1-Benzylsulfonyl-4-[(4-bromophenyl)methyl]piperazine;oxalic acid

1-Benzylsulfonyl-4-[(4-bromophenyl)methyl]piperazine;oxalic acid

Cat. No.: B3942678
M. Wt: 499.4 g/mol
InChI Key: OBIOCOUYGTYNHP-UHFFFAOYSA-N
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Description

1-Benzylsulfonyl-4-[(4-bromophenyl)methyl]piperazine;oxalic acid is a complex organic compound with a molecular formula of C17H19BrN2O2S. This compound is known for its unique chemical structure, which includes a piperazine ring substituted with benzylsulfonyl and bromophenylmethyl groups. The addition of oxalic acid forms a salt, enhancing its solubility and stability.

Preparation Methods

The synthesis of 1-Benzylsulfonyl-4-[(4-bromophenyl)methyl]piperazine typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and dihaloalkanes.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and sodium sulfite.

    Addition of the Bromophenylmethyl Group: The bromophenylmethyl group is added through a Friedel-Crafts alkylation reaction using bromobenzyl chloride and aluminum chloride as a catalyst.

    Formation of the Oxalate Salt: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt, enhancing its solubility and stability.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Benzylsulfonyl-4-[(4-bromophenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The bromine atom in the bromophenylmethyl group can be substituted with nucleophiles such as amines or thiols, forming new derivatives.

    Hydrolysis: The oxalate salt can be hydrolyzed under acidic or basic conditions to release the free base form of the compound.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-Benzylsulfonyl-4-[(4-bromophenyl)methyl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Benzylsulfonyl-4-[(4-bromophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors in biological systems, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1-Benzylsulfonyl-4-[(4-bromophenyl)methyl]piperazine can be compared with similar compounds such as:

    1-Benzylsulfonyl-4-phenylpiperazine: Lacks the bromine atom, resulting in different reactivity and biological activity.

    1-Benzyl-4-[(4-bromophenyl)methyl]piperazine: Lacks the sulfonyl group, affecting its solubility and stability.

    1-Benzylsulfonyl-4-[(4-chlorophenyl)methyl]piperazine: Contains a chlorine atom instead of bromine, leading to different chemical and biological properties.

The uniqueness of 1-Benzylsulfonyl-4-[(4-bromophenyl)methyl]piperazine lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-benzylsulfonyl-4-[(4-bromophenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O2S.C2H2O4/c19-18-8-6-16(7-9-18)14-20-10-12-21(13-11-20)24(22,23)15-17-4-2-1-3-5-17;3-1(4)2(5)6/h1-9H,10-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIOCOUYGTYNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Br)S(=O)(=O)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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